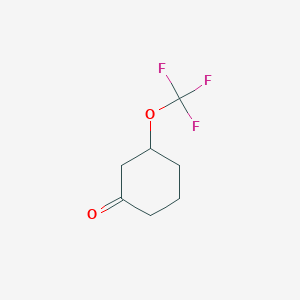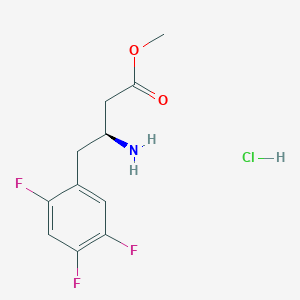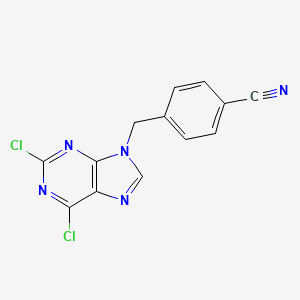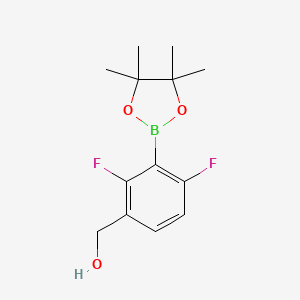
Fmoc-4-trifluoromethyl-D-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties, which can influence the biological activity and stability of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-trifluoromethyl-D-homophenylalanine typically involves several key steps:
-
Fmoc Protection: : The amino group of 4-trifluoromethyl-D-homophenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Fmoc-4-trifluoromethyl-D-homophenylalanine can undergo oxidation reactions, particularly at the aromatic ring or the trifluoromethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction: : Reduction reactions can target the carbonyl groups or the aromatic ring, using reagents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-4-trifluoromethyl-D-homophenylalanine is used in the synthesis of peptides and peptidomimetics. Its unique structural features can enhance the stability and activity of synthetic peptides, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is utilized to study protein-protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the role of specific amino acid residues in biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Modified peptides containing this compound may exhibit improved pharmacokinetic properties, such as increased stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in drug delivery systems and biomaterials.
Mecanismo De Acción
The mechanism by which Fmoc-4-trifluoromethyl-D-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during coupling reactions. The homophenylalanine backbone can influence the conformation and activity of the resulting peptides, affecting their interaction with molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-4-trifluoromethyl-L-homophenylalanine: The L-enantiomer of the compound, which may exhibit different biological activities and properties.
Fmoc-4-methyl-D-homophenylalanine: A similar compound with a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and reactivity.
Fmoc-D-homophenylalanine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
Fmoc-4-trifluoromethyl-D-homophenylalanine is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound’s hydrophobicity, stability, and potential interactions with biological targets, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAZRJANUJZPLG-HSZRJFAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)


![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)





